molecular formula C8H13NO2 B13096498 (1S,2S,8aR)-1,2,3,5,8,8a-hexahydroindolizine-1,2-diol

(1S,2S,8aR)-1,2,3,5,8,8a-hexahydroindolizine-1,2-diol

Cat. No.: B13096498
M. Wt: 155.19 g/mol
InChI Key: RXXIKSQLNNXKNN-CSMHCCOUSA-N
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Description

(1S,2S,8aR)-1,2,3,5,8,8a-hexahydroindolizine-1,2-diol is a complex organic compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,8aR)-1,2,3,5,8,8a-hexahydroindolizine-1,2-diol typically involves multi-step organic reactions. One common method includes the reduction of a precursor compound followed by cyclization and functional group modifications. The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,8aR)-1,2,3,5,8,8a-hexahydroindolizine-1,2-diol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to simplify the compound or alter its functional groups.

    Substitution: Allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler alcohols or amines.

Scientific Research Applications

(1S,2S,8aR)-1,2,3,5,8,8a-hexahydroindolizine-1,2-diol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,2S,8aR)-1,2,3,5,8,8a-hexahydroindolizine-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1S,2S,8aR)-1,2,3,5,8,8a-hexahydroindolizine-1,2-diol apart from similar compounds is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. These differences can lead to distinct interactions with molecular targets and varied applications in research and industry.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(1S,2S,8aR)-1,2,3,5,8,8a-hexahydroindolizine-1,2-diol

InChI

InChI=1S/C8H13NO2/c10-7-5-9-4-2-1-3-6(9)8(7)11/h1-2,6-8,10-11H,3-5H2/t6-,7+,8+/m1/s1

InChI Key

RXXIKSQLNNXKNN-CSMHCCOUSA-N

Isomeric SMILES

C1C=CCN2[C@H]1[C@@H]([C@H](C2)O)O

Canonical SMILES

C1C=CCN2C1C(C(C2)O)O

Origin of Product

United States

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